molecular formula C12H8Cl2O3S B11960151 (2-chlorophenyl) 4-chlorobenzenesulfonate CAS No. 13631-56-6

(2-chlorophenyl) 4-chlorobenzenesulfonate

Cat. No.: B11960151
CAS No.: 13631-56-6
M. Wt: 303.2 g/mol
InChI Key: HOGFADOEQYYQAL-UHFFFAOYSA-N
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Description

(2-chlorophenyl) 4-chlorobenzenesulfonate, also known as chlorfenson, is an organic compound with the molecular formula C12H8Cl2O3S. It belongs to the class of benzenesulfonate esters, which are formed by the condensation of benzenesulfonic acid with phenols or alcohols. This compound is known for its applications in various fields, including agriculture and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-chlorophenyl) 4-chlorobenzenesulfonate typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-chlorophenol. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction is monitored using techniques like gas chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-chlorophenyl) 4-chlorobenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenols, while oxidation can produce sulfonic acids .

Mechanism of Action

The mechanism of action of (2-chlorophenyl) 4-chlorobenzenesulfonate involves its interaction with specific molecular targets. In the case of its use as a pesticide, it disrupts the normal functioning of the nervous system of pests, leading to their death. The compound acts by inhibiting certain enzymes and interfering with neurotransmitter functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-chlorophenyl) 4-chlorobenzenesulfonate is unique due to its dual role as both a pesticide and a potential pharmaceutical agent. Its specific chemical structure allows it to interact with a wide range of biological targets, making it versatile in its applications .

Properties

CAS No.

13631-56-6

Molecular Formula

C12H8Cl2O3S

Molecular Weight

303.2 g/mol

IUPAC Name

(2-chlorophenyl) 4-chlorobenzenesulfonate

InChI

InChI=1S/C12H8Cl2O3S/c13-9-5-7-10(8-6-9)18(15,16)17-12-4-2-1-3-11(12)14/h1-8H

InChI Key

HOGFADOEQYYQAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OS(=O)(=O)C2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

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